Cas no 1343670-09-6 (2-formamido-4-methylpent-4-enoic acid)

2-formamido-4-methylpent-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-formamido-4-methylpent-4-enoic acid
- 1343670-09-6
- AKOS013465336
- SCHEMBL7562030
- EN300-1298682
-
- インチ: 1S/C7H11NO3/c1-5(2)3-6(7(10)11)8-4-9/h4,6H,1,3H2,2H3,(H,8,9)(H,10,11)
- InChIKey: JEINCKOZGMFZHY-UHFFFAOYSA-N
- ほほえんだ: OC(C(CC(=C)C)NC=O)=O
計算された属性
- せいみつぶんしりょう: 157.07389321g/mol
- どういたいしつりょう: 157.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 66.4Ų
2-formamido-4-methylpent-4-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298682-10000mg |
2-formamido-4-methylpent-4-enoic acid |
1343670-09-6 | 10000mg |
$3007.0 | 2023-09-30 | ||
Enamine | EN300-1298682-250mg |
2-formamido-4-methylpent-4-enoic acid |
1343670-09-6 | 250mg |
$642.0 | 2023-09-30 | ||
Enamine | EN300-1298682-1000mg |
2-formamido-4-methylpent-4-enoic acid |
1343670-09-6 | 1000mg |
$699.0 | 2023-09-30 | ||
Enamine | EN300-1298682-100mg |
2-formamido-4-methylpent-4-enoic acid |
1343670-09-6 | 100mg |
$615.0 | 2023-09-30 | ||
Enamine | EN300-1298682-50mg |
2-formamido-4-methylpent-4-enoic acid |
1343670-09-6 | 50mg |
$587.0 | 2023-09-30 | ||
Enamine | EN300-1298682-500mg |
2-formamido-4-methylpent-4-enoic acid |
1343670-09-6 | 500mg |
$671.0 | 2023-09-30 | ||
Enamine | EN300-1298682-1.0g |
2-formamido-4-methylpent-4-enoic acid |
1343670-09-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1298682-5000mg |
2-formamido-4-methylpent-4-enoic acid |
1343670-09-6 | 5000mg |
$2028.0 | 2023-09-30 | ||
Enamine | EN300-1298682-2500mg |
2-formamido-4-methylpent-4-enoic acid |
1343670-09-6 | 2500mg |
$1370.0 | 2023-09-30 |
2-formamido-4-methylpent-4-enoic acid 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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2. Book reviews
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
2-formamido-4-methylpent-4-enoic acidに関する追加情報
Recent Advances in the Study of 2-Formamido-4-methylpent-4-enoic Acid (CAS: 1343670-09-6)
2-Formamido-4-methylpent-4-enoic acid (CAS: 1343670-09-6) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of recent research due to its potential applications in drug discovery and development. The compound's distinct functional groups, including the formamido and unsaturated alkene moieties, make it a valuable intermediate in the synthesis of biologically active molecules.
Recent studies have focused on the synthesis and characterization of 2-formamido-4-methylpent-4-enoic acid, with particular emphasis on its role as a building block for more complex pharmaceutical agents. Researchers have employed advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm the compound's structure and purity. These efforts are critical for ensuring the reproducibility and reliability of subsequent biological studies.
One of the key areas of investigation has been the compound's potential as a precursor in the synthesis of novel protease inhibitors. Proteases play a crucial role in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. Preliminary in vitro studies have demonstrated that derivatives of 2-formamido-4-methylpent-4-enoic acid exhibit promising inhibitory activity against specific protease enzymes, suggesting its utility in the development of new antiviral and anticancer agents.
In addition to its pharmacological potential, recent research has explored the compound's metabolic stability and pharmacokinetic properties. Understanding these aspects is essential for assessing its suitability as a drug candidate. Early findings indicate that 2-formamido-4-methylpent-4-enoic acid possesses favorable metabolic stability, although further optimization may be required to enhance its bioavailability and tissue distribution.
The synthesis of 2-formamido-4-methylpent-4-enoic acid has also been optimized to improve yield and scalability. Recent advancements in catalytic methods and green chemistry approaches have enabled more efficient production of the compound, reducing the environmental impact and cost associated with its synthesis. These developments are particularly important for facilitating large-scale production and commercialization.
Looking ahead, ongoing research aims to explore the broader applications of 2-formamido-4-methylpent-4-enoic acid in medicinal chemistry. Future studies will likely focus on the design and synthesis of novel derivatives with enhanced biological activity and selectivity. Additionally, the compound's potential as a tool for chemical biology, such as in the development of activity-based probes, is an area of growing interest.
In conclusion, 2-formamido-4-methylpent-4-enoic acid (CAS: 1343670-09-6) represents a promising scaffold for the development of new therapeutic agents. Its unique structural features, combined with its demonstrated biological activity, make it a valuable asset in the field of chemical biology and drug discovery. Continued research and development efforts will be essential for unlocking its full potential and translating these findings into clinically relevant applications.
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